

Application Notes and Protocols: Redox Properties of Americium Oxides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Americium oxide*

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Introduction

Americium, a synthetic actinide element, exhibits a rich and complex chemistry, particularly concerning its various oxidation states. The oxides of americium, primarily americium dioxide (AmO_2) and americium sesquioxide (Am_2O_3), are the most common solid forms of the element. While not traditionally employed as catalysts in the conventional sense, their ability to participate in and facilitate oxidation-reduction (redox) reactions is of critical importance in the nuclear fuel cycle, particularly for the separation and transmutation of minor actinides. These notes provide an overview of the redox properties of **americium oxides** and detailed protocols for their synthesis and redox manipulation.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and redox behavior of **americium oxides**.

Table 1: Synthesis Parameters for **Americium Oxides**

Product Oxide	Starting Material	Reagent(s)	Temperature (°C)	Atmosphere	Reference
AmO ₂	Americium(III) oxalate	Air or Oxygen	600 - 800	Oxidizing	[1]
Am ₂ O ₃	Americium dioxide (AmO ₂)	Hydrogen (H ₂)	600	Reducing	[2]
Am ₂ O ₃ (cubic)	Americium dioxide (AmO ₂)	-	> 800 (converts to hexagonal)	-	[2]

Table 2: Electrochemical Oxidation of Americium(III)

Applied Potential (V vs. SCE)	Americium Species Observed	Product Distribution	Reference
1.8	Am(V)	-	[3]
2.0	Am(V), Am(VI)	48% Am(V), 38% Am(VI) after 6h	[3]
> 2.0	Am(V)	Increased H ₂ O ₂ formation reduces Am(VI) to Am(V)	[3]

Experimental Protocols

Protocol 1: Synthesis of Americium Dioxide (AmO₂)

This protocol describes the synthesis of americium dioxide from an americium(III) solution via oxalate precipitation and subsequent calcination. This method is widely used to produce a stable, solid form of americium.[4]

Materials:

- Americium(III) solution in hydrochloric acid (HCl)

- Ammonium hydroxide (NH_4OH)
- Saturated oxalic acid solution ($\text{H}_2\text{C}_2\text{O}_4$)
- Deionized water
- Furnace with temperature control
- Filtration apparatus
- Drying oven

Procedure:

- Neutralization: Start with a solution of americium in hydrochloric acid. Carefully neutralize the excess acid by adding ammonium hydroxide until the solution is near neutral pH.
- Precipitation: Slowly add a saturated solution of oxalic acid to the neutralized americium solution while stirring. This will precipitate americium(III) oxalate, a pinkish solid.
- Digestion: Gently heat the slurry to approximately 60°C and then allow it to cool and stand for several hours to promote the growth of larger crystals, which are easier to filter.
- Filtration and Washing: Filter the americium oxalate precipitate using a suitable filtration apparatus. Wash the precipitate with deionized water to remove any soluble impurities.
- Drying: Dry the filtered americium oxalate in a drying oven at a low temperature (e.g., 150°C) to remove excess water.^[5]
- Calcination: Transfer the dried americium oxalate to a crucible and place it in a furnace. Heat the sample in an air or oxygen atmosphere to 800°C.^[4] The oxalate will decompose, and the americium will be oxidized to form black americium dioxide (AmO_2).
- Cooling: After holding at 800°C for a sufficient time to ensure complete conversion, slowly cool the furnace to room temperature before removing the AmO_2 product.

Protocol 2: Synthesis of Americium Sesquioxide (Am₂O₃)

This protocol details the preparation of americium sesquioxide by the reduction of americium dioxide.

Materials:

- Americium dioxide (AmO₂) powder
- Tube furnace with gas flow control
- Hydrogen (H₂) gas supply (handle with extreme care due to flammability)
- Inert gas (e.g., Argon) supply

Procedure:

- Sample Preparation: Place the AmO₂ powder in a suitable crucible (e.g., alumina) and position it in the center of the tube furnace.
- Inert Atmosphere Purge: Purge the furnace tube with an inert gas, such as argon, to remove any oxygen.
- Reduction: While maintaining a flow of gas, introduce hydrogen into the gas stream. Heat the furnace to 600°C.^[2]
- Reaction: Hold the sample at 600°C under the hydrogen atmosphere. The AmO₂ will be reduced to Am₂O₃. The reaction is: 2 AmO₂ + H₂ → Am₂O₃ + H₂O.^[2]
- Cooling: After the reaction is complete, switch off the hydrogen supply and continue to flow an inert gas while the furnace cools to room temperature. This prevents re-oxidation of the Am₂O₃.
- Product Handling: Once cooled, the tan-colored hexagonal Am₂O₃ can be safely removed and stored.^[2]

Protocol 3: Chemical Oxidation of Americium(III) to Higher Oxidation States

This protocol provides a general method for the oxidation of Am(III) in an aqueous solution using a strong oxidizing agent, sodium bismuthate. This process is relevant for separations where altering the oxidation state of americium allows for its separation from lanthanides.[\[6\]](#)[\[7\]](#)

Materials:

- Americium(III) solution in a suitable acid (e.g., nitric acid, phosphoric acid)
- Sodium bismuthate (NaBiO_3), solid
- Centrifuge and/or filtration setup
- Spectrophotometer for monitoring the reaction

Procedure:

- **Solution Preparation:** Prepare a solution of Am(III) in the desired acidic medium (e.g., 1 M H_3PO_4 or 0.1 M HCl).[\[7\]](#)
- **Oxidant Addition:** Add solid sodium bismuthate to the Am(III) solution. Sodium bismuthate is a powerful oxidizing agent that can oxidize Am(III).[\[6\]](#)[\[7\]](#)
- **Reaction:** Stir the mixture to facilitate the reaction. The oxidation of Am(III) to Am(V) or Am(VI) will occur. The final oxidation state can depend on the acid matrix. For instance, Am(VI) is favored in phosphoric acid, while Am(V) is more stable in dilute hydrochloric acid.[\[7\]](#)
- **Monitoring:** The progress of the oxidation can be monitored by spectrophotometry, as the different oxidation states of americium have distinct absorption spectra.
- **Separation of Oxidant:** After the reaction is complete, the remaining solid sodium bismuthate can be removed by centrifugation or filtration.

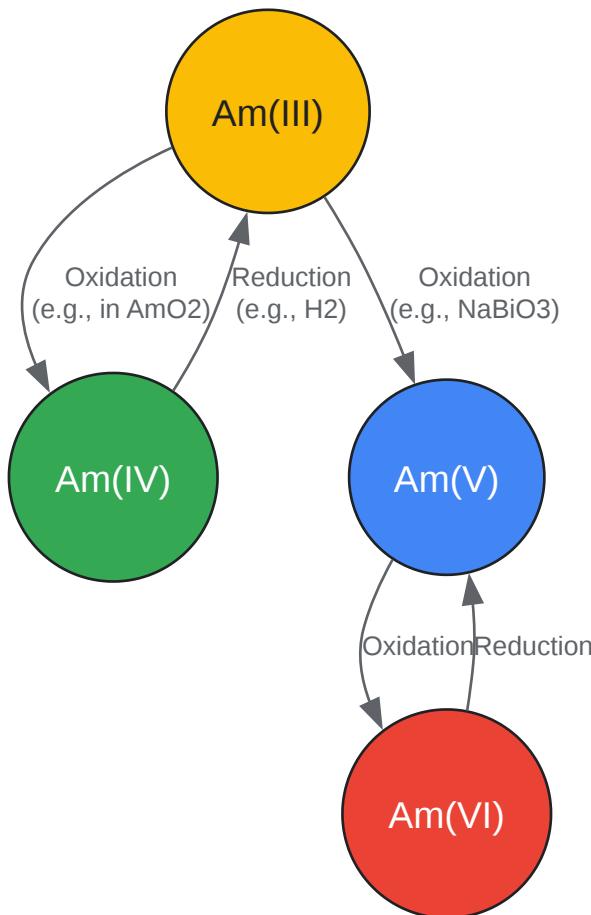
- Product Stability: The resulting solution containing Am(V) or Am(VI) can be stable for extended periods, depending on the conditions.[7]

Visualizations



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Caption: Synthesis pathway for americium dioxide and americium sesquioxide.



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Caption: Redox relationships between common oxidation states of americium.

Safety Considerations

Americium is a radioactive material. All work with americium and its compounds must be performed in appropriately equipped radiological laboratories by trained personnel.[\[8\]](#)[\[9\]](#)[\[10\]](#) Proper shielding should be used to minimize radiation exposure, and containment measures (e.g., glove boxes) are necessary to prevent the inhalation or ingestion of radioactive material. [\[11\]](#) Always follow established safety protocols and consult with a radiation safety officer.

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- To cite this document: BenchChem. [Application Notes and Protocols: Redox Properties of Americium Oxides]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1262221#investigating-the-catalytic-properties-of-americium-oxide>

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